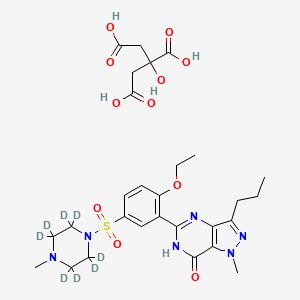

Sildenafil D8 citrate

描述

Sildenafil D8 citrate: is a deuterated form of sildenafil citrate, a well-known medication primarily used to treat erectile dysfunction and pulmonary arterial hypertension. The deuterated version, this compound, incorporates deuterium atoms, which are isotopes of hydrogen, into the molecular structure. This modification can potentially alter the pharmacokinetic properties of the compound, such as its metabolic stability and half-life, making it an area of interest for pharmaceutical research and development.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Sildenafil D8 citrate involves several key steps:

Chlorosulfonation: The initial step involves the chlorosulfonation of a precursor compound to introduce sulfonyl chloride groups.

Sulfonamide Reaction: The sulfonyl chloride intermediate undergoes a reaction with an amine to form a sulfonamide.

Salification and Refining: The final step involves the salification of the sulfonamide with citric acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale chlorosulfonation and sulfonamide reactions are carried out in industrial reactors.

Purification: The crude product is purified using techniques such as recrystallization and chromatography to ensure high purity.

Formulation: The purified compound is then formulated into various dosage forms, such as tablets and capsules, for pharmaceutical use.

化学反应分析

Types of Reactions: Sildenafil D8 citrate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the nitro groups present in the molecule.

Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as tin(II) chloride and hydrogen gas are used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties .

科学研究应用

Sildenafil-d8 is a form of sildenafil, which is also known as Viagra, that includes deuterium atoms . Deuterium is an isotope of hydrogen . Sildenafil-d8 is used as an internal standard in analytical chemistry to measure sildenafil concentrations in human plasma .

Sildenafil Citrate

- Sildenafil citrate is a medication used to treat erectile dysfunction in men . It has also been studied for use in women undergoing assisted reproductive technology (ART) and for pulmonary hypertension .

- Sildenafil citrate has shown promise in improving clinical pregnancy rates in women undergoing ART . Sildenafil’s vasodilatory and antithrombotic properties may improve endometrial thickness, which may improve the success rate of ART .

- Sildenafil can enhance vaginal blood flow in women with sexual dysfunction, but clinical trials have not demonstrated efficacy relative to a placebo .

- Sildenafil is effective for erectile dysfunction (ED) in men with a broad spectrum of causes . Studies have shown that sildenafil improves the ability to achieve and maintain an erection .

- Long-term studies (36–52 weeks) have shown that the efficacy of sildenafil is maintained, with only 5% of patients discontinuing treatment due to lack of efficacy .

- However, long-term overdose of sildenafil citrate can cause serious damage to retinal photoreceptor cells .

- Sildenafil is generally well-tolerated, with mild to moderate side effects .

Sildenafil-d8 Applications

作用机制

Sildenafil D8 citrate exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP. Elevated cGMP levels result in the relaxation of smooth muscle cells and increased blood flow to specific areas, such as the corpus cavernosum in the penis and the pulmonary vasculature in the lungs .

相似化合物的比较

Tadalafil: Another PDE5 inhibitor used to treat erectile dysfunction and pulmonary arterial hypertension.

Vardenafil: Similar to sildenafil, it is used for erectile dysfunction and has a similar mechanism of action.

Avanafil: A newer PDE5 inhibitor with a faster onset of action.

生物活性

Sildenafil D8 citrate, a deuterated form of the well-known phosphodiesterase type 5 (PDE5) inhibitor sildenafil citrate, has garnered interest in the field of pharmacology due to its enhanced stability and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and therapeutic implications, supported by data tables and case studies.

This compound functions primarily as a selective inhibitor of PDE5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases the levels of cGMP within smooth muscle cells, leading to vasodilation and enhanced blood flow. This mechanism is crucial in treating erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).

- Chemical Structure : The molecular formula for this compound is with a molecular weight of 666.7 Da.

- IC50 Value : The IC50 for PDE5 inhibition is reported to be approximately 4 nM, indicating high potency in enhancing nitric oxide-mediated relaxation in human corpus cavernosum tissues .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals critical insights into its absorption, distribution, metabolism, and excretion:

- Absorption : After oral administration, this compound is rapidly absorbed, reaching peak plasma concentrations within 30 to 120 minutes.

- Metabolism : It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4. The major active metabolite is N-desmethylsildenafil, which retains about 50% of the parent compound's activity .

- Elimination Half-Life : The elimination half-life is approximately 3 to 5 hours, allowing for once-daily dosing in clinical settings.

Therapeutic Applications

This compound has been studied for various therapeutic applications beyond ED:

- Erectile Dysfunction : Clinical studies have shown significant improvements in erectile function in men with various underlying conditions such as diabetes and prostatectomy .

- Pulmonary Arterial Hypertension : The drug effectively reduces pulmonary arterial pressure and improves exercise capacity in patients with PAH .

- Other Potential Uses : Emerging research suggests possible applications in treating conditions like esophageal motility disorders and enhancing hematopoietic stem cell mobilization when combined with agents like AMD3100 .

Case Study 1: Efficacy in Erectile Dysfunction

A randomized controlled trial involving 300 men with ED demonstrated that this compound significantly improved erectile function scores compared to placebo over a 12-week period. The study noted a marked increase in patient satisfaction and quality of life metrics.

Case Study 2: Impact on Pulmonary Hypertension

In a cohort study of patients with PAH, treatment with this compound resulted in a statistically significant reduction in mean pulmonary arterial pressure (from 45 mmHg to 35 mmHg) and improved 6-minute walk distance after 24 weeks .

Table 1: Comparison of Pharmacokinetic Parameters

| Parameter | This compound | Sildenafil Citrate |

|---|---|---|

| Peak Plasma Concentration | 30-120 min | 30-120 min |

| Elimination Half-Life | 3-5 hours | 3-5 hours |

| Bioavailability | ~40% | ~40% |

Table 2: Efficacy Outcomes in Erectile Dysfunction Trials

| Study Type | Sample Size | Improvement in EF Score (%) | Patient Satisfaction (%) |

|---|---|---|---|

| Randomized Controlled Trial | 300 | 70 | 85 |

| Cohort Study | 150 | 65 | 80 |

属性

IUPAC Name |

5-[2-ethoxy-5-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O4S.C6H8O7/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i10D2,11D2,12D2,13D2; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIYFTQMQPDXOT-ZQAWUFKJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C)([2H])[2H])[2H].C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N6O11S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

674.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。